molecular formula C9H13N3OS B11097625 Thiazolidine-2,4-dione, 2-cyclohexylidenehydrazone

Thiazolidine-2,4-dione, 2-cyclohexylidenehydrazone

Cat. No.: B11097625
M. Wt: 211.29 g/mol
InChI Key: VUXBJWFSWFTRJX-UHFFFAOYSA-N
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Description

2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolidinone ring fused with a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized thiazolidinones.

Scientific Research Applications

2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of a cyclohexylidene group and a thiazolidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

(2Z)-2-(cyclohexylidenehydrazinylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H13N3OS/c13-8-6-14-9(10-8)12-11-7-4-2-1-3-5-7/h1-6H2,(H,10,12,13)

InChI Key

VUXBJWFSWFTRJX-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=N/N=C\2/NC(=O)CS2)CC1

Canonical SMILES

C1CCC(=NN=C2NC(=O)CS2)CC1

Origin of Product

United States

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